N-(4-BROMOPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE
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Overview
Description
N-(4-BROMOPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound with a molecular structure that includes a bromophenyl group, a methylbenzenesulfonamido group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the bromination of phenylacetic acid, followed by the introduction of the sulfonamido group through a sulfonation reaction. The final step involves the acylation of the intermediate compound to form the desired product. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of appropriate solvents, reaction vessels, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the sulfonamido group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(4-BROMOPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes investigations into its activity as an enzyme inhibitor or its role in drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism by which N-(4-BROMOPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-BROMOPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE include other bromophenyl derivatives, sulfonamides, and acetamides. Examples include:
- 4-Bromo-N-methyl-N-phenylbenzamide
- N-(4-Bromophenyl)sulfonamide
- N-Methyl-4-methylbenzenesulfonamide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications where these properties are advantageous.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-12-3-9-15(10-4-12)23(21,22)19(2)11-16(20)18-14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKMTSUSIVFYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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